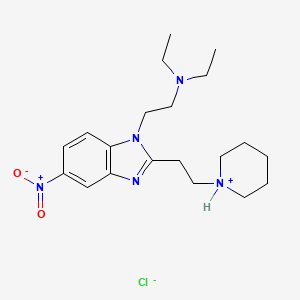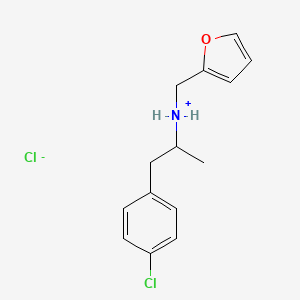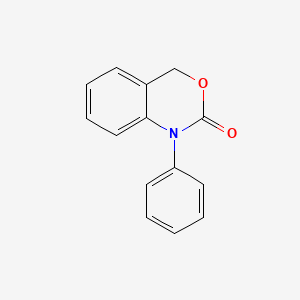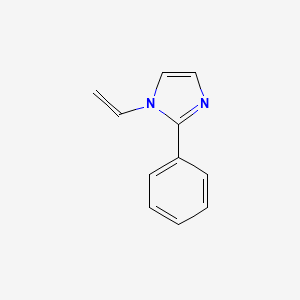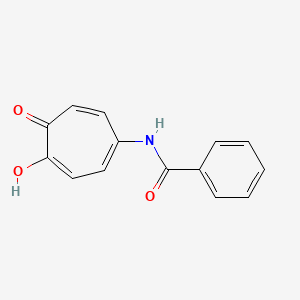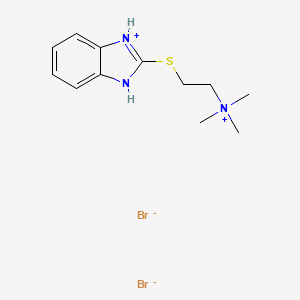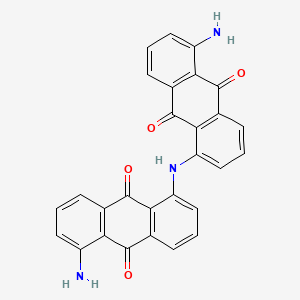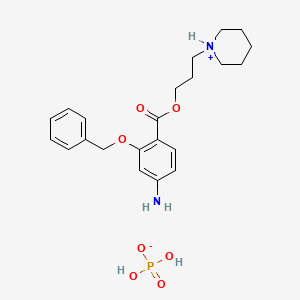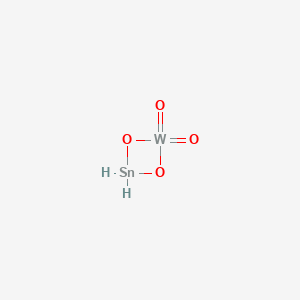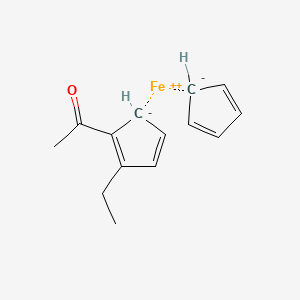
1-Acetyl-2-ethylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-ethylferrocene is an organometallic compound that belongs to the ferrocene family. It consists of a ferrocene core, which is a sandwich-like structure with an iron atom sandwiched between two cyclopentadienyl rings. In this compound, one of the cyclopentadienyl rings is substituted with an acetyl group and an ethyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
1-Acetyl-2-ethylferrocene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-ethylferrocene using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the ferrocene core. The product is then purified using column chromatography or recrystallization techniques.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Acetyl-2-ethylferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ferrocenium ion. Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol. Sodium borohydride is a common reducing agent used for this purpose.
Substitution: Electrophilic substitution reactions can occur on the cyclopentadienyl rings. For example, halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields the ferrocenium ion, while reduction yields the alcohol derivative.
Scientific Research Applications
1-Acetyl-2-ethylferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other ferrocene derivatives. Its unique structure makes it a valuable compound for studying the electronic properties of organometallic compounds.
Biology: The compound has been investigated for its potential use in bioorganometallic chemistry. Its stability and ability to undergo redox reactions make it a candidate for developing new biomolecules and drugs.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological molecules and its redox properties are of particular interest.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in processes such as polymerization and hydrogenation.
Mechanism of Action
The mechanism of action of 1-acetyl-2-ethylferrocene involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile redox agent. In biological systems, it can interact with enzymes and other proteins, potentially altering their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in medicinal applications, it may interact with cellular redox systems, influencing processes such as oxidative stress and cell signaling.
Comparison with Similar Compounds
1-Acetyl-2-ethylferrocene can be compared with other ferrocene derivatives such as acetylferrocene and ethylferrocene. While all these compounds share a common ferrocene core, the presence of different substituents imparts unique properties to each compound. For instance:
Acetylferrocene: Contains an acetyl group but lacks the ethyl group. It is commonly used in organic synthesis and as a standard in electrochemical studies.
Ethylferrocene: Contains an ethyl group but lacks the acetyl group. It is used in the study of the electronic effects of alkyl substituents on the ferrocene core.
The uniqueness of this compound lies in the combination of both acetyl and ethyl groups, which can influence its reactivity and stability in different ways compared to its analogs.
Properties
CAS No. |
1316-97-8 |
|---|---|
Molecular Formula |
C14H16FeO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-(2-ethylcyclopenta-1,3-dien-1-yl)ethanone;iron(2+) |
InChI |
InChI=1S/C9H11O.C5H5.Fe/c1-3-8-5-4-6-9(8)7(2)10;1-2-4-5-3-1;/h4-6H,3H2,1-2H3;1-5H;/q2*-1;+2 |
InChI Key |
PKMBLFDABBJSJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C([CH-]C=C1)C(=O)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


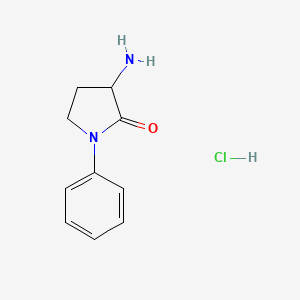
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
